2-Amino-3,5-dimethylpyridine hydrochloride molecular weight and formula
2-Amino-3,5-dimethylpyridine hydrochloride molecular weight and formula
This technical guide provides an in-depth analysis of 2-Amino-3,5-dimethylpyridine hydrochloride , a critical heterocyclic building block used in medicinal chemistry and agrochemical synthesis.
Executive Summary
2-Amino-3,5-dimethylpyridine hydrochloride (also known as 3,5-dimethylpyridin-2-amine HCl) is a substituted pyridine derivative characterized by the presence of an amino group at the C2 position and methyl groups at the C3 and C5 positions.
In drug discovery, this scaffold serves as a bioisostere for 2,4-dimethylaniline , offering improved aqueous solubility and metabolic stability while retaining key hydrophobic interactions. It is a symmetric molecule derived from 3,5-lutidine and is widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and proton pump inhibitors (PPIs).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The commercial supply chain typically provides the free base (CAS: 41995-30-6), which researchers convert to the hydrochloride salt in situ or during final step purification to enhance stability and solubility.
Molecular Specifications
| Property | Free Base Specification | Hydrochloride Salt Specification |
| IUPAC Name | 3,5-Dimethylpyridin-2-amine | 3,5-Dimethylpyridin-2-amine hydrochloride |
| CAS Number | 41995-30-6 | N/A (Often cited as 41995-30-6 HCl) |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂[1][2][3][4][5] · HCl |
| Molecular Weight | 122.17 g/mol | 158.63 g/mol |
| Appearance | White to pale yellow crystalline solid | White hygroscopic powder |
| Solubility | Soluble in DCM, MeOH, EtOH; low in water | Highly soluble in water, DMSO, MeOH |
| pKa (Estimated) | ~7.2 (Conjugate acid) | N/A (Salt form) |
| SMILES | CC1=CN=C(N)C(C)=C1 | CC1=CN=C(N)C(C)=C1.Cl |
Structural Significance
The 3,5-dimethyl substitution pattern is chemically significant because it renders the molecule symmetric with respect to the nitrogen axis. Unlike 3,4-lutidine derivatives, which yield regioisomeric mixtures upon amination, the 3,5-dimethyl scaffold yields a single, pure regioisomer, simplifying purification in industrial scale-up.
Synthesis & Manufacturing Protocol
The industrial synthesis of 2-Amino-3,5-dimethylpyridine relies on the Chichibabin Amination , a nucleophilic aromatic substitution where the hydride ion is the leaving group.
Reaction Mechanism (Chichibabin)[11]
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Reagent: Sodium amide (NaNH₂) is used as the nucleophile.[6][5]
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Process: The amide ion attacks the electron-deficient C2 position (activated by the ring nitrogen). The intermediate σ-adduct (Meisenheimer complex) eliminates a hydride ion (as H₂ gas) to restore aromaticity.
Experimental Protocol (Lab Scale)
Safety Warning: Sodium amide is water-reactive and can form explosive peroxides. Perform under inert atmosphere (N₂/Ar).
Step 1: Amination (Free Base Formation)
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Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
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Reagents: Suspend Sodium Amide (1.2 eq) in anhydrous Toluene or Xylene .
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Addition: Add 3,5-Lutidine (1.0 eq) dropwise at room temperature.
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Reaction: Heat the mixture to reflux (approx. 110–140°C) for 4–6 hours. Evolution of hydrogen gas indicates reaction progress.[6]
-
Quench: Cool to 0°C. Carefully quench with ice water to destroy excess NaNH₂.
-
Extraction: Separate the organic layer. Extract the aqueous layer with Toluene.[5] Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from hexane/ethyl acetate to obtain the Free Base .
Step 2: Salt Formation (Hydrochloride)
-
Dissolution: Dissolve the purified Free Base (10 g) in anhydrous Ethanol (50 mL).
-
Acidification: Cool to 0°C. Slowly bubble HCl gas or add 4M HCl in Dioxane (1.1 eq) with stirring.
-
Precipitation: The hydrochloride salt will precipitate as a white solid.
-
Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Process Flow Diagram
Figure 1: Synthetic workflow from 3,5-lutidine precursor to the final hydrochloride salt.
Applications in Drug Discovery
Bioisosterism & Scaffold Utility
In medicinal chemistry, the 2-amino-3,5-dimethylpyridine moiety is frequently used to replace 2,4-dimethylaniline or 2,4-dimethylphenol rings.
-
H-Bonding: The pyridine nitrogen acts as an H-bond acceptor, while the exocyclic amine acts as a donor—a classic "Donor-Acceptor" motif essential for binding to the hinge region of kinase enzymes.
-
Solubility: The pyridine ring lowers logP and increases aqueous solubility compared to the phenyl analog.
-
Metabolic Stability: The methyl groups at C3 and C5 block metabolically vulnerable positions, preventing oxidative metabolism (hydroxylation) at these sites.
Target Classes
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Kinase Inhibitors: Used in Type I and Type II inhibitors where the aminopyridine binds to the ATP-binding pocket.
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Proton Pump Inhibitors (PPIs): Structurally related to the pyridyl methylsulfinyl benzimidazole class (e.g., Omeprazole analogs), where the electron-donating methyl groups modulate the pKa of the pyridine nitrogen, influencing the drug's activation rate in the parietal cells.
Analytical Characterization
To validate the identity of the synthesized hydrochloride salt, the following analytical parameters should be met.
Proton NMR (¹H-NMR)
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Solvent: DMSO-d₆
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Key Signals:
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δ 2.15 ppm (s, 3H): Methyl group at C3.
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δ 2.25 ppm (s, 3H): Methyl group at C5.
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δ 7.40 ppm (s, 1H): Aromatic proton at C4.
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δ 7.90 ppm (s, 1H): Aromatic proton at C6 (Deshielded by ring nitrogen).
-
δ 8.50+ ppm (br s, 3H): Exchangeable protons (NH₂ + HCl protonation).
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HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
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Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Retention: The salt will elute earlier than the free base if run in non-buffered conditions; in buffered/TFA conditions, it elutes as the protonated species.
Safety & Handling
-
Hazard Classification:
-
Acute Toxicity (Oral/Dermal): Category 3/4. Aminopyridines are known potassium channel blockers and can be neurotoxic if absorbed in high quantities.
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A).
-
-
Storage: Store at 2–8°C under inert gas. The hydrochloride salt is hygroscopic; keep tightly sealed to prevent hydrolysis or clumping.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during handling.
References
-
Chichibabin, A. E. (1914).[6][7] "Über die Darstellung von α-Amino-pyridin." Journal of the Russian Physical Chemical Society, 46, 1216.[5] (Foundational synthesis method).
-
Thermo Scientific Chemicals. (2024). "2-Amino-3,5-dichloropyridine Safety Data Sheet." (Reference for general aminopyridine handling/safety). Link
-
BenchChem. (2024). "3,5-Dimethylpyridine Structure and Properties." (Precursor data). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11565, 3,5-Lutidine. Link
-
Chem-Impex International. (2024). "Product 41995-30-6: 2-Amino-3,5-dimethylpyridine."[4] (Commercial specifications). Link
Sources
- 1. 3,5-Dimethylpyridine | 591-22-0 | Benchchem [benchchem.com]
- 2. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 3. 2-アミノ-3,5-ジフルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
